Indium hydroxide oxide is classified as an inorganic compound with the chemical formula or . It is primarily sourced from indium ores through various chemical processes. The compound can exist in different hydration states, which affects its properties and applications. Indium hydroxide oxide is a precursor for indium oxide, a wide band-gap semiconductor used in various electronic devices .
Indium hydroxide oxide can be synthesized using several methods:
The molecular structure of indium hydroxide oxide consists of indium ions coordinated with hydroxyl groups. The structure can vary based on the hydration state:
X-ray diffraction studies confirm the crystalline nature of both forms, with distinct peaks corresponding to their respective lattice parameters.
Indium hydroxide oxide participates in several chemical reactions:
The mechanism of action for indium hydroxide oxide primarily relates to its role as a semiconductor in electronic devices. When used in sensors or photovoltaic cells, it facilitates charge transport due to its band-gap properties. The presence of oxygen vacancies within the crystal lattice can enhance its conductivity and sensitivity towards gases like nitrogen dioxide .
Indium hydroxide oxide exhibits several notable physical and chemical properties:
Characterization techniques such as scanning electron microscopy and transmission electron microscopy reveal the morphology and size distribution of synthesized nanoparticles.
Indium hydroxide oxide has diverse applications across various fields:
The evolutionary pathway from elemental indium to functional oxides accelerated significantly in the 1950s with the emergence of semiconductor technology. Early research recognized that indium oxide exhibited exceptional electrical conductivity while maintaining optical transparency—a rare combination that became fundamental to modern display technologies [1]. The synthesis of high-quality indium oxide consistently relied on the thermal decomposition of precursor compounds, particularly indium hydroxide, due to its relatively mild decomposition parameters and ability to yield phase-pure products. This hydroxide-to-oxide conversion pathway gained systematic research attention when studies demonstrated that precisely controlling the decomposition kinetics and nucleation conditions during thermal treatment enabled unprecedented manipulation of the resulting oxide's structural and electronic properties [2]. The significance of this transformation process extends beyond mere materials synthesis; it represents a fundamental solid-state reaction that provides unique insights into reconstructive phase transitions in inorganic systems. The technological impetus reached a critical juncture with the explosive growth of the liquid crystal display (LCD) market in the 1990s, which triggered massive demand for high-purity indium tin oxide (ITO) coatings. This commercial driver accelerated fundamental research into precursor chemistry, particularly the synthesis and optimization of indium hydroxide as the preferred industrial starting material for ITO production [3] [9].
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